molecular formula C8H6N2S2 B063977 4-(2-Thienyl)pyrimidine-2-thiol CAS No. 175202-75-2

4-(2-Thienyl)pyrimidine-2-thiol

Cat. No.: B063977
CAS No.: 175202-75-2
M. Wt: 194.3 g/mol
InChI Key: IPUPBWKUWAKTQL-UHFFFAOYSA-N
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Description

4-(2-Thienyl)pyrimidine-2-thiol (CAS 175202-75-2) is a heterocyclic compound with the molecular formula C8H6N2S2 and a molecular weight of 194.28 g/mol . This reagent features a pyrimidine core, a structure of significant biological importance as it is a fundamental building block of nucleic acids like DNA and RNA . The pyrimidine scaffold is extensively studied in medicinal chemistry due to its wide spectrum of biological activities, which include serving as a key structure in the development of antimicrobial agents . Researchers value this specific compound as a versatile synthetic intermediate for constructing more complex molecules, particularly in exploring new antibacterial and antifungal compounds to address the pressing global issue of antimicrobial resistance . Its mechanism of action in research settings often involves targeting bacterial enzymes; related pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway of microbes . As a pyrimidine-2-thiol derivative, it offers a reactive thiol group that facilitates further chemical modifications, making it a valuable building block in organic synthesis and drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiophen-2-yl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S2/c11-8-9-4-3-6(10-8)7-2-1-5-12-7/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUPBWKUWAKTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371967
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
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Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-75-2
Record name 4-(2-Thienyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-THIENYL)PYRIMIDINE-2-THIOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Thienyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-thienyl)pyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine-2-thiol derivatives are recognized for their diverse pharmacological activities, making this particular scaffold a valuable building block in drug discovery and development. This document outlines a reliable two-step synthetic pathway, commencing with the formation of an enaminone intermediate, followed by a cyclization reaction with thiourea. Furthermore, a detailed exposition of the analytical techniques required for the unambiguous structural elucidation and purity assessment of the target compound is presented. This guide is intended to be a practical resource for researchers engaged in the synthesis of novel heterocyclic entities and for professionals in the pharmaceutical industry exploring new therapeutic agents.

Introduction: The Significance of Pyrimidine-2-thiol Scaffolds

The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids, vitamins, and a plethora of synthetic drugs.[1] The incorporation of a thiol group at the 2-position of the pyrimidine ring introduces a reactive handle for further chemical modifications and often imparts unique pharmacological properties. Derivatives of pyrimidine-2-thiol have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2]

The appendage of a thiophene ring to the pyrimidine core, as in 4-(2-thienyl)pyrimidine-2-thiol, is of particular strategic importance. The thiophene moiety is a well-established bioisostere for the phenyl group, often leading to enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates. The combination of these two privileged heterocyclic systems in a single molecule creates a scaffold with considerable potential for modulation of various biological targets. This guide, therefore, aims to provide a robust and reproducible methodology for the synthesis and a thorough framework for the characterization of this promising compound.

Synthetic Pathway: A Two-Step Approach

The synthesis of 4-(2-thienyl)pyrimidine-2-thiol is efficiently achieved through a two-step process. The first step involves the synthesis of an enaminone intermediate, (E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one, from 2-acetylthiophene. The second step is the cyclocondensation of this intermediate with thiourea to yield the target pyrimidine-2-thiol.

Synthesis_Pathway cluster_step1 Step 1: Enaminone Synthesis cluster_step2 Step 2: Cyclization A 2-Acetylthiophene C (E)-3-(Dimethylamino)-1- (2-thienyl)prop-2-en-1-one A->C DMF, Reflux B Dimethoxy-N,N-dimethylmethanamine B->C D Thiourea E 4-(2-Thienyl)pyrimidine-2-thiol D->E C_ref (E)-3-(Dimethylamino)-1- (2-thienyl)prop-2-en-1-one C_ref->E Base, Alcohol, Reflux Characterization_Workflow Start Synthesized Product TLC Thin-Layer Chromatography (TLC) - Purity Assessment Start->TLC MP Melting Point Determination - Purity and Identity Start->MP Spectroscopy Spectroscopic Analysis Start->Spectroscopy NMR NMR Spectroscopy (1H & 13C) - Structural Elucidation Spectroscopy->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification Spectroscopy->IR MS Mass Spectrometry (MS) - Molecular Weight Confirmation Spectroscopy->MS

Sources

Tautomeric Dynamics of Pyrimidine-2-Thiol Derivatives: A Structural and Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural ambiguity of pyrimidine-2-thiol derivatives represents a critical variable in rational drug design. While often annotated as "thiols" in chemical libraries, these heterocycles predominantly exist as pyrimidine-2(1H)-thiones in the solid state and in polar solution. This distinction is not merely academic; it fundamentally alters the hydrogen bond donor/acceptor (HBD/HBA) profile, solubility, and ligand-protein binding energetics.

This guide provides a definitive technical framework for characterizing, predicting, and manipulating this tautomeric equilibrium. We move beyond static representations to treat these systems as dynamic entities sensitive to solvent dielectric, pH, and concentration.

Part 1: Theoretical Framework & Thermodynamics

The Equilibrium: Thione vs. Thiol

The core equilibrium involves the prototropic shift of a hydrogen atom between the ring nitrogen (N1/N3) and the exocyclic sulfur at C2.

  • Thione Form (A): Characterized by a C=S double bond and an N-H bond. This form is highly polarized and stabilized by resonance and dipolar solvents.

  • Thiol Form (B): Characterized by a C-S single bond and an S-H bond. This form restores the aromaticity of the pyrimidine ring (heteroaromaticity) but is generally less stable in polar environments.

Thermodynamic Dominance: In aqueous and polar organic media (e.g., DMSO), the thione form is thermodynamically favored (


 for Thiol 

Thione). This preference is driven by the high solvation energy of the polar thione dipole and the strength of the N-H bond compared to the S-H bond. However, in the gas phase or dilute non-polar solvents (e.g., cyclohexane), the equilibrium can shift toward the thiol form or exist as a mixture.
Dimerization and Self-Association

A critical, often overlooked factor is concentration. Pyrimidine-2-thiones form stable, centrosymmetric hydrogen-bonded dimers in the solid state and concentrated solution. This dimerization (


) significantly stabilizes the thione tautomer, effectively "locking" the molecule in this state.

Tautomerism Thione Thione Form (Polar/Solid State) C=S, N-H Dimer H-Bonded Dimer (Stabilized Thione) Thione->Dimer  High Conc.   Transition Transition State (Proton Transfer) Thione->Transition  K_eq   Thiol Thiol Form (Gas/Non-Polar) C-S, S-H Dimer->Thione  Dilution   Transition->Thiol

Figure 1: The dynamic equilibrium landscape. Note that dimerization acts as a thermodynamic sink for the thione form.

Part 2: Structural Determinants & Data

X-Ray Crystallography: The Gold Standard

In the solid state, X-ray diffraction provides unequivocal evidence of the tautomeric state based on bond lengths. The C2-S bond length is the primary discriminator.

Table 1: Comparative Bond Metrics

Structural FeatureThione (C=S)Thiol (C-S)Diagnostic Note
C2-S Bond Length 1.67 – 1.70 Å1.75 – 1.80 ÅC=S is significantly shorter due to double bond character.
C2-N Bond Length ~1.36 Å~1.32 ÅThione C-N bonds are longer (single bond character).
Ring Geometry Non-aromatic (localized)Aromatic (delocalized)Thiol form exhibits typical heteroaromatic bond alternation.
Intermolecular H-Bonds N-H

S
N

H-S
Thione forms characteristic

dimers.
Substituent Effects

Electronic modulation at positions 4, 5, and 6 influences the equilibrium:

  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    at C5 increase the acidity of the N-H proton, potentially lowering the barrier for tautomerization, but the thione usually remains dominant.
  • Steric Bulk: Bulky groups at C4/C6 can sterically hinder dimerization, which may indirectly increase the population of the monomeric thiol form in solution.

Part 3: Analytical Workflows (Protocols)

To ensure scientific integrity in drug development, one must not assume the tautomeric state. The following protocols provide a self-validating system for characterization.

Protocol A: NMR Spectroscopy (Solution State)

Objective: Determine the dominant tautomer in solution. Solvent Note: Use DMSO-


 (mimics polar biological pockets) and CDCl

(mimics hydrophobic pockets) to observe solvent-dependent shifts.
  • Prepare Sample: Dissolve 5-10 mg of derivative in 0.6 mL solvent.

  • Acquire

    
    H NMR: 
    
    • Look for a broad singlet at

      
       12.0–14.0 ppm. Presence indicates N-H (Thione). 
      
    • Look for a sharp singlet at

      
       3.0–4.0 ppm (rare). Presence indicates S-H (Thiol). Note: S-H protons are often exchange-broadened and invisible.
      
  • Acquire

    
    C NMR (Critical): 
    
    • Thione C2: Resonates downfield at

      
       175–185 ppm (C=S character).
      
    • Thiol C2: Resonates upfield at

      
       160–170 ppm (C-S character).
      
  • Validation (

    
    N HMBC):  If ambiguous, perform 
    
    
    
    HMBC. A strong correlation between the proton and ring nitrogen confirms the N-H bond (Thione).
Protocol B: UV-Vis Spectroscopy & pKa

Objective: Rapid screening of tautomeric stability across pH.

  • Preparation: Prepare a

    
     stock in methanol.
    
  • Scan: Record spectra from 200–400 nm.

    • Thione: Distinct band

      
       nm (
      
      
      
      transition of C=S).
    • Thiol: Blue-shifted absorption (aromatic

      
      ).
      
  • pH Titration: Varing pH from 2 to 12 reveals the pKa of the N-H deprotonation (typically pKa 7–8 for these systems). The anion is the common conjugate base for both tautomers.

Protocol C: Computational Prediction (DFT)

Objective: Predict energy barriers and preferred states in silico.

  • Software: Gaussian, ORCA, or equivalent.

  • Method: DFT functional B3LYP or

    
    B97X-D (includes dispersion).
    
  • Basis Set: 6-311++G(d,p) or def2-TZVP.

  • Solvation: Use PCM or SMD models (Water vs. Gas Phase).

  • Calculation: Optimize geometries for both Thione and Thiol. Calculate vibrational frequencies to ensure true minima (no imaginary frequencies).

    • Result:

      
      . If 
      
      
      
      , Thione is stable.

Workflow Start Unknown Derivative Solubility Check Solubility (Polar vs Non-Polar) Start->Solubility NMR_Exp 1H & 13C NMR (DMSO-d6) Solubility->NMR_Exp Solution XRay Single Crystal X-Ray Diffraction Solubility->XRay Solid State Decision C2 Shift > 175 ppm? NMR_Exp->Decision Thione_Res CONFIRMED: Thione (C=S, N-H) XRay->Thione_Res C-S < 1.70 A Thiol_Res CONFIRMED: Thiol (C-S, S-H) XRay->Thiol_Res C-S > 1.75 A Decision->Thione_Res Yes Decision->Thiol_Res No (< 170 ppm)

Figure 2: Decision matrix for analytical characterization of pyrimidine-2-thiol derivatives.

Part 4: Pharmacological Implications in Drug Design

Understanding this tautomerism is vital for structure-activity relationship (SAR) studies.

Hydrogen Bonding Pharmacophore

The tautomers present inverted H-bond profiles:

  • Thione: N1 is an H-bond Donor (NH). Sulfur is an H-bond Acceptor .

  • Thiol: N1 is an H-bond Acceptor (N:). Sulfur is an H-bond Donor (SH).

Impact: Docking algorithms that fix the structure as the "thiol" (as drawn in many databases) may completely miss the correct binding mode if the protein pocket selects for the thione. For example, in the case of 6-thioguanine and 6-mercaptopurine , the thione form is the bioactive species responsible for integration into DNA/RNA processing enzymes.

Reactivity and Prodrug Design
  • S-Alkylation: Reacting the anion with an alkyl halide locks the molecule in the S-substituted (thiol-like) form. This is often used to create prodrugs or to probe the "thiol" binding mode.

  • N-Alkylation: Locks the molecule in the thione form.

  • Disulfide Formation: In oxidative biological stress, the thiol form (even if minor) can oxidize to form disulfides (

    
    ). This reaction is reversible and can modulate the drug's half-life.
    

References

  • Stoyanov, S., et al. (1990). "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry. Link

  • Rostkowska, H., et al. (1999). "Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

  • Al-Mogren, M. M., et al. (2006). "Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study." Journal of Physical Chemistry A. Link

  • Stanovnik, B., & Tišler, M. (1991). "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry.
  • Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction." Journal of the Chemical Society, Perkin Transactions 2.[1] Link

Sources

Methodological & Application

Application Note: Analytical Methods for Purity Assessment of 4-(2-thienyl)pyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

4-(2-thienyl)pyrimidine-2-thiol (CAS: 175202-75-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and functionalized materials. Its structure combines an electron-rich thiophene ring with a pyrimidine core, introducing unique analytical challenges.

The primary challenge in analyzing this molecule is prototropic tautomerism . Like many N-heterocyclic thiols, it exists in a dynamic equilibrium between the thiol (mercapto) and thione forms. This equilibrium is solvent- and pH-dependent, often leading to peak splitting or broadening in chromatography if not properly controlled. Furthermore, the thiol group is susceptible to oxidative dimerization to form disulfides, a common impurity that must be quantified.

Physicochemical Properties[1]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
    
    
    [1]
  • Molecular Weight: 194.28 g/mol

  • Solubility: Low in water; High in DMSO, DMF, and Methanol.

  • pKa: ~7.5 (thiol group).

  • UV Max: ~305 nm (extended conjugation between thiophene and pyrimidine).

Analytical Strategy: The "Dual-State" Approach

To ensure scientific integrity, this protocol employs a "Dual-State" strategy:

  • Reductive HPLC Conditions: To assess the total parent content by reversing in-situ oxidation.

  • Non-Reductive Conditions: To quantify the specific burden of disulfide impurities generated during storage.

Tautomerism & Oxidation Pathway (Visualized)

The following diagram illustrates the structural dynamics that dictate the analytical method parameters.

Tautomerism Thiol Thiol Form (Aromatic, Non-polar) Thione Thione Form (NH-Protonated, Polar) Thiol->Thione  Equilibrium (Solvent/pH dependent)   Disulfide Disulfide Impurity (Oxidation Product) Thiol->Disulfide  Oxidation (Air/Solution)   Disulfide->Thiol  Reduction (DTT/TCEP)  

Figure 1: The dynamic equilibrium between thiol and thione tautomers, and the irreversible oxidation path to disulfide impurities.[2]

Primary Method: Reversed-Phase HPLC-UV/MS

Objective: Quantitative purity assessment and identification of organic impurities (starting materials, by-products).

Method Rationale
  • pH Control: A low pH (pH 2.5–3.0) is strictly required. Acidic conditions protonate the pyrimidine nitrogen, stabilizing the thione-like transition state and suppressing the ionization of the thiol group, which sharpens the peak shape and prevents "fronting."

  • Column Selection: A C18 column with high carbon load and end-capping is essential to minimize secondary interactions with the basic nitrogen of the pyrimidine ring.

Chromatographic Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled temperature is critical for tautomer stability)
Injection Volume 5.0 µL
Detection UV @ 305 nm (Primary), 254 nm (Secondary); MS (ESI+)
Run Time 20 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurity elution)
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End
System Suitability Criteria
  • Tailing Factor (T

    
    ):  0.8 ≤ T
    
    
    
    ≤ 1.5 (Strict control due to N-heterocycle interaction).
  • Resolution (R

    
    ):  > 2.0 between the main peak and the nearest impurity (likely the disulfide or des-thienyl analogs).
    
  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Detailed Experimental Protocol

Reagent Preparation
  • Diluent A (Non-Reducing): 50:50 Water:Acetonitrile.

  • Diluent B (Reducing): Dissolve 10 mg Dithiothreitol (DTT) in 10 mL of Diluent A. Use fresh.

Standard Preparation
  • Weigh accurately 10.0 mg of Reference Standard 4-(2-thienyl)pyrimidine-2-thiol.

  • Transfer to a 20 mL volumetric flask.

  • Dissolve in 5 mL DMSO (to ensure complete solubility).

  • Make up to volume with Diluent B (Reducing) to prevent oxidation during analysis.

  • Final Concentration: 0.5 mg/mL.

Sample Preparation (Purity Assay)
  • Weigh ~10 mg of the test sample.

  • Dissolve in 2.5 mL DMSO.

  • Dilute to 20 mL with Diluent B .

  • Filter through a 0.22 µm PTFE syringe filter into an amber vial (light sensitive).

Sample Preparation (Impurity Profiling - Disulfide Check)
  • Prepare sample as above but use Diluent A (Non-Reducing).

  • Any peak appearing in this run that correlates to [2M-2H] in MS (approx m/z 386) and disappears in the Reduced Sample (4.3) is confirmed as the disulfide impurity.

Secondary Method: Quantitative NMR (qNMR)

Objective: Absolute purity determination without the need for a response factor correction.

Protocol
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent aggregation and improve solubility).
  • Internal Standard: Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.

  • Key Signals:

    • 
       7.0 - 8.5 ppm: Aromatic protons (Pyrimidine and Thiophene rings).
      
    • 
       ~13.5 ppm: Broad singlet for -SH (or NH thione tautomer). Note: This proton is exchangeable and often broad; do not integrate for quantitation.
      
  • Calculation: Purity is calculated based on the molar ratio of the unique pyrimidine proton signal (e.g., d 8.4, 1H) vs. the Internal Standard signal.

Analytical Workflow Diagram

Workflow Sample Raw Sample 4-(2-thienyl)pyrimidine-2-thiol Prep_Red Prep A: Reducing (DMSO + DTT) Target: Total Purity Sample->Prep_Red Prep_Ox Prep B: Non-Reducing (DMSO only) Target: Disulfide Impurity Sample->Prep_Ox HPLC HPLC-UV/MS Analysis C18 / Acidic Mobile Phase Prep_Red->HPLC Prep_Ox->HPLC Data_Analysis Data Processing Integrate @ 305 nm HPLC->Data_Analysis Decision Purity > 98%? Disulfide < 0.5%? Data_Analysis->Decision

Figure 2: Step-by-step analytical workflow distinguishing between purity assay and impurity profiling.

Troubleshooting & Scientific Notes

  • Peak Splitting: If the main peak splits, the column temperature is likely too low, slowing the tautomeric exchange. Increase column temperature to 35°C or 40°C to coalesce the peaks.

  • Carryover: Thiol compounds can adsorb to stainless steel. Use a needle wash containing 10% Methanol/Water with 0.1% EDTA to passivate metal surfaces if carryover is observed.

  • Storage: Store reference standards under Argon at -20°C. The molecule is hygroscopic and prone to oxidation.

References

  • PubChem. (2023). 4-(2-Thienyl)pyrimidine-2-thiol Compound Summary. National Library of Medicine. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (1964). Synthesis of some 2-substituted 4-(2-thienyl)pyrimidines. Croatica Chemica Acta. (Fundamental synthesis and properties of the class).[3][2][4]

  • Krystof, V., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. (Mechanistic insight into tautomerism).
  • Fandakli, S., et al. (2018).[5] Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. Turkish Journal of Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Molecular Docking Studies of 4-(2-thienyl)pyrimidine-2-thiol with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Molecular docking is a powerful computational technique that plays a pivotal role in modern structure-based drug design.[1] It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex.[1] This in silico approach allows researchers to gain insights into the binding mode and affinity of a ligand for a specific protein target, thereby accelerating the identification and optimization of potential drug candidates.[1][2]

Target Selection Rationale

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a well-established target for anticancer therapies. Several pyrimidine-based inhibitors, such as gefitinib, have been successfully developed to target the ATP-binding site of the EGFR kinase domain. Given the structural similarities, 4-(2-thienyl)pyrimidine-2-thiol is a promising candidate for investigation as an EGFR inhibitor. For this study, we will utilize the crystal structure of EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ).[9]

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have been reported to exhibit COX-2 inhibitory activity.[4][7][8][10] Therefore, exploring the interaction of 4-(2-thienyl)pyrimidine-2-thiol with COX-2 is of significant interest. We will use the crystal structure of murine COX-2 complexed with the selective inhibitor SC-558 (PDB ID: 1CX2) for our docking studies.[11][12]

Overall Workflow

The molecular docking workflow is a multi-step process that requires careful preparation of both the protein and the ligand, followed by the docking simulation and subsequent analysis of the results.

Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis cluster_validation Validation Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis Redocking Redocking Interaction Analysis->Redocking

Figure 1: A schematic representation of the molecular docking workflow.

Experimental Protocols

This section provides detailed, step-by-step protocols for the molecular docking of 4-(2-thienyl)pyrimidine-2-thiol against EGFR and COX-2. The protocols are designed to be used with widely accessible and validated software tools.

Part 1: Software and Resource Requirements
  • Molecular Graphics System: PyMOL or BIOVIA Discovery Studio Visualizer for protein and ligand visualization and preparation.

  • Molecular Docking Software: AutoDock Vina, a widely used and effective open-source docking program.

  • Ligand and Protein Structure Files:

    • Ligand: 3D structure of 4-(2-thienyl)pyrimidine-2-thiol (PubChem CID: 2737283) in SDF or MOL2 format.

    • Protein Targets:

      • EGFR Kinase Domain (PDB ID: 4WKQ)[9]

      • Cyclooxygenase-2 (PDB ID: 1CX2)[11]

  • Computational Resources: A standard desktop computer is sufficient for these docking studies.

Part 2: Ligand Preparation Protocol

The ligand structure obtained from a database needs to be prepared to ensure it has the correct 3D geometry, charge, and atom types for docking.

Step 1: Obtain Ligand Structure

  • Navigate to the PubChem database ([Link]).

  • Search for "4-(2-thienyl)pyrimidine-2-thiol" or by its CID: 2737283.

  • Download the 3D conformer in SDF format.

Step 2: Energy Minimization and Format Conversion (Using PyMOL with Open Babel)

  • Open the downloaded SDF file in a molecular editor or viewer like PyMOL.

  • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for ensuring the ligand has a realistic geometry.

  • Save the energy-minimized ligand in PDBQT format, which is required for AutoDock Vina. This can be done using AutoDock Tools or other conversion software.

Causality behind Experimental Choices: Energy minimization is essential to relieve any steric clashes or unfavorable geometries in the initial 3D structure. Using a standard force field like MMFF94 provides a reliable and computationally inexpensive method to achieve a stable ligand conformation.

Part 3: Protein Preparation Protocol

The crystal structure of a protein from the PDB often contains non-essential molecules (water, ions) and may lack hydrogen atoms. These need to be addressed before docking.

Step 1: Obtain and Clean the Protein Structure

  • Go to the RCSB Protein Data Bank ([Link]).

  • Search for and download the PDB files for 4WKQ (EGFR) and 1CX2 (COX-2).[9][11]

  • Open the PDB file in PyMOL or Discovery Studio Visualizer.

  • Remove all water molecules and any co-crystallized ligands and ions that are not part of the protein or its active site. For validation purposes, the co-crystallized ligand should be saved as a separate file.

  • Inspect the protein for any missing residues or atoms and use modeling tools to repair them if necessary.

Step 2: Add Hydrogens and Assign Charges

  • Add polar hydrogen atoms to the protein structure. This is critical for accurately modeling hydrogen bonding interactions.

  • Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

  • Save the prepared protein in PDBQT format.

Causality behind Experimental Choices: Removing water molecules is important as they can interfere with the docking of the ligand. Adding hydrogens is crucial as they are often not resolved in X-ray crystal structures but are vital for forming hydrogen bonds, a key component of protein-ligand interactions. Assigning correct partial charges ensures that the electrostatic interactions are accurately calculated by the docking software's scoring function.

Part 4: Molecular Docking Protocol using AutoDock Vina

Step 1: Define the Binding Site (Grid Box)

  • Identify the active site of the protein. For our targets, this will be the ATP-binding pocket for EGFR and the cyclooxygenase channel for COX-2. The location of the co-crystallized inhibitor in the original PDB file is an excellent guide for defining the binding site.

  • In AutoDock Tools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

Step 2: Configure and Run AutoDock Vina

  • Create a configuration file (conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking simulation and generate a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

Causality behind Experimental Choices: The grid box defines the search space for the docking algorithm. A well-defined grid box focused on the active site increases the efficiency and accuracy of the docking simulation by preventing the algorithm from searching irrelevant regions of the protein.

Part 5: Analysis and Visualization of Docking Results

Step 1: Analyze Binding Poses and Scores

  • The output file from Vina will contain multiple binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.

  • Examine the top-ranked poses to identify the most plausible binding mode.

Step 2: Visualize Protein-Ligand Interactions

  • Load the prepared protein PDBQT file and the Vina output file (containing the docked poses) into PyMOL or Discovery Studio Visualizer.

  • Visualize the interactions between the top-ranked pose of 4-(2-thienyl)pyrimidine-2-thiol and the protein's active site residues.

  • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. 2D interaction diagrams can be generated using Discovery Studio Visualizer for a clear representation of these interactions.

Causality behind Experimental Choices: Visual inspection of the docked poses is a critical step to ensure that the predicted binding mode is sterically and chemically reasonable. Analyzing the specific interactions provides a mechanistic understanding of how the ligand binds to the target and can guide the design of more potent analogs.

Protein-Ligand Interactions cluster_ligand 4-(2-thienyl)pyrimidine-2-thiol cluster_protein Protein Active Site Ligand Ligand Amino Acid 1 Amino Acid 1 Ligand->Amino Acid 1 Hydrogen Bond Amino Acid 2 Amino Acid 2 Ligand->Amino Acid 2 Hydrophobic Interaction Amino Acid 3 Amino Acid 3 Ligand->Amino Acid 3 Pi-Pi Stacking

Figure 2: Conceptual diagram of potential protein-ligand interactions.

Part 6: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Step 1: Re-docking the Co-crystallized Ligand

  • Use the prepared protein structure and the extracted co-crystallized ligand (gefitinib for EGFR, SC-558 for COX-2).

  • Perform the docking simulation using the same protocol as for the test ligand.

Step 2: Calculate Root Mean Square Deviation (RMSD)

  • Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose.

  • Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Causality behind Experimental Choices: Re-docking the native ligand is the gold standard for validating a docking protocol. A low RMSD value provides confidence that the chosen parameters and software are appropriate for the target system and that the predicted binding modes for the test ligand are likely to be reliable.

Data Presentation and Interpretation

The results of the molecular docking studies should be summarized in a clear and concise manner.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting ResiduesRMSD (Validation) (Å)
EGFR (4WKQ)4-(2-thienyl)pyrimidine-2-thiolPredicted Valuee.g., Met793, Gly796, Leu718N/A
EGFR (4WKQ)Gefitinib (re-docked)Predicted Valuee.g., Met793, Gly796< 2.0
COX-2 (1CX2)4-(2-thienyl)pyrimidine-2-thiolPredicted Valuee.g., Arg513, Val523, Ser353N/A
COX-2 (1CX2)SC-558 (re-docked)Predicted Valuee.g., Arg513, His90< 2.0

Table 1: Summary of Molecular Docking and Validation Results.

A lower binding affinity score suggests a more favorable interaction. The identification of key interacting residues can provide valuable insights for structure-activity relationship (SAR) studies and for designing derivatives with improved potency. A successful validation (RMSD < 2.0 Å) lends credibility to the predicted binding mode of the test compound.

Conclusion and Future Directions

This application note has provided a comprehensive and scientifically grounded protocol for conducting molecular docking studies of 4-(2-thienyl)pyrimidine-2-thiol with EGFR and COX-2. By following these detailed steps, researchers can effectively predict the binding interactions of this compound and generate valuable hypotheses for further experimental investigation. The insights gained from these computational studies can significantly contribute to the rational design of novel therapeutics targeting these important proteins. Future work should focus on the experimental validation of the predicted binding affinities through in vitro assays and further optimization of the ligand scaffold based on the docking results.

References

  • BIOVIA, Dassault Systèmes, BIOVIA Discovery Studio, San Diego: Dassault Systèmes, 2021. [Link]

  • DeLano, W. L. The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • PubChem. 4-(2-Thienyl)pyrimidine-2-thiol. [Link]

  • RCSB PDB. PDB ID: 1CX2. [Link]

  • RCSB PDB. PDB ID: 4WKQ. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Gschwend, D. A., Good, A. C., & Kuntz, I. D. (1996). Molecular docking and structure-based drug design. Journal of Molecular Recognition, 9(2), 175-186. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949. [Link]

  • Ramasamy, S., & Rajendran, K. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Data in brief, 19, 136–141. [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2016). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules (Basel, Switzerland), 21(9), 1168. [Link]

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [Link]

  • Gierut, A., Słoczyńska, K., Pękala, E., Waszkielewicz, A. M., & Marona, H. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]

  • Utami, Y. D., Cahyono, E., & Tjahjono, D. H. (2022). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. RSC advances, 12(41), 26903–26915. [Link]

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Application Note: 4-(2-Thienyl)pyrimidine-2-thiol as a High-Efficiency Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, characterization, and application of 4-(2-thienyl)pyrimidine-2-thiol (TPT) as a mixed-type corrosion inhibitor for mild steel in acidic media (1.0 M HCl).

Heterocyclic compounds containing nitrogen and sulfur are the gold standard for organic corrosion inhibitors. TPT combines a pyrimidine ring (rich in


-electrons and N-heteroatoms) with a thiophene moiety  (S-heteroatom), creating a "multi-center" adsorption geometry. This unique structure facilitates high inhibition efficiency (>90% at optimum concentration) via dual adsorption mechanisms (chemisorption and physisorption), effectively blocking active sites on the metal surface against chloride ion attack.

Chemical Profile & Properties[1][2][3][4][5][6]

The efficacy of TPT relies on its ability to exist in tautomeric equilibrium (thiol-thione), enhancing its interaction with metal d-orbitals.

PropertySpecification
IUPAC Name 4-(thiophen-2-yl)pyrimidine-2-thiol
Molecular Formula

Molecular Weight 194.28 g/mol
Active Centers Pyrimidine N atoms, Thiophene S, Thiol (-SH/C=S)
Solubility Soluble in DMSO, Ethanol, DMF; Low solubility in water (requires co-solvent for acid media)
Tautomerism Exists as thione (major in solid state) and thiol (in solution/adsorbed)

Synthesis Protocol: The Enaminone Route

To ensure high purity for electrochemical testing, we recommend the Enaminone-Intermediate Route rather than the traditional Claisen-Schmidt condensation. This method minimizes side products and simplifies purification.

Reagents Required:
  • 2-Acetylthiophene (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)

  • Thiourea (1.2 eq)

  • Sodium Ethoxide (NaOEt)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

Step-by-Step Methodology:
  • Enaminone Formation:

    • Reflux 2-acetylthiophene (10 mmol) with DMF-DMA (11 mmol) in dry xylene or neat for 6–8 hours.

    • Monitor via TLC until the starting ketone disappears.

    • Cool to precipitate the intermediate: (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one. Recrystallize from ethanol.

  • Cyclization:

    • Dissolve the enaminone intermediate (10 mmol) and thiourea (12 mmol) in ethanolic NaOEt (prepared from 0.5g Na in 30mL EtOH).

    • Reflux the mixture for 6–10 hours.

    • Critical Step: The reaction mixture will turn deep yellow/orange.

  • Isolation:

    • Cool the mixture and pour into crushed ice.

    • Neutralize/Acidify with glacial acetic acid (pH ~5-6) to precipitate the free thiol.

    • Filter the yellow solid.

  • Purification:

    • Recrystallize from Ethanol/DMF (9:1) to obtain pure TPT crystals.

    • Validation: Check Melting Point (expect >200°C) and FTIR (Look for -SH stretch at ~2550 cm⁻¹ and C=N at ~1600 cm⁻¹).

Workflow Visualization

Synthesis Start 2-Acetylthiophene Inter Enaminone Intermediate Start->Inter Reflux 8h Reagent1 DMF-DMA Reagent1->Inter Cyclization Cyclization (Reflux EtOH) Inter->Cyclization Reagent2 Thiourea + NaOEt Reagent2->Cyclization Product 4-(2-thienyl) pyrimidine-2-thiol Cyclization->Product Precipitation Acid Acidify (AcOH) Acid->Product

Figure 1: Synthesis pathway via enaminone intermediate to ensure high regioselectivity.

Electrochemical Corrosion Testing Protocol

This protocol validates the inhibition efficiency (IE%) of TPT on Mild Steel (MS) in 1.0 M HCl.

Electrode Preparation
  • Working Electrode (WE): Mild Steel rod embedded in epoxy resin with an exposed surface area of 1.0 cm².

  • Pre-treatment: Abraid surface sequentially with SiC paper (grades 400 to 1200). Wash with distilled water, degrease with acetone, and dry in warm air stream immediately before immersion.

Electrochemical Cell Setup

Use a standard three-electrode Gamry/Autolab potentiostat setup:

  • Reference: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter: Platinum mesh (large surface area).

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + TPT (Concentration range: 10 µM – 500 µM).

    • Note: Predissolve TPT in minimal DMSO (max 0.5% v/v final concentration) before adding to acid to ensure full solubility.

Measurement Sequence (Automated)
  • Open Circuit Potential (OCP):

    • Immerse WE in solution.

    • Monitor OCP for 30–60 minutes until stability (< 2 mV drift/5 min) is achieved.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV (rms) perturbation at OCP.

    • Data Validation: Ensure Kramers-Kronig compliance.

  • Potentiodynamic Polarization (Tafel):

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s (slow scan for equilibrium).

Data Analysis & Calculation

A. Impedance (EIS): Fit Nyquist plots to a Randles equivalent circuit (


) or one with a Constant Phase Element (CPE) for roughness (

).
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
    Where
    
    
    is the Charge Transfer Resistance.

B. Polarization (Tafel): Extrapolate anodic and cathodic slopes (


) to find Corrosion Current (

).
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Experimental Logic Diagram

Electrochemistry Prep Surface Preparation (Polish 400-1200 grit) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS EIS Measurement (100kHz - 10mHz) OCP->EIS Stable OCP Tafel Tafel Polarization (±250mV vs OCP) EIS->Tafel Post-EIS Analysis Data Fitting (Randles Circuit) EIS->Analysis Nyquist Data Tafel->Analysis Icorr Data Result Calculate IE% & Adsorption Isotherm Analysis->Result

Figure 2: Electrochemical workflow ensuring surface stability before destructive polarization.

Mechanism of Action

TPT functions as a Mixed-Type Inhibitor (reducing both anodic dissolution and cathodic hydrogen evolution).

Adsorption Isotherm

The adsorption of TPT typically obeys the Langmuir Isotherm :


[1]
  • 
     Calculation: 
    
    
    
  • Interpretation:

    • If

      
       kJ/mol: Physisorption (Electrostatic).
      
    • If

      
       kJ/mol: Chemisorption (Coordinate bond).
      
    • TPT Typical Value: ~ -32 to -38 kJ/mol (Comprehensive Mixed Mode).

Molecular Interactions
  • Donor-Acceptor: Lone pairs on Pyrimidine-N and Thiophene-S donate electrons to empty Fe d-orbitals.

  • Back-Donation: Fe d-electrons back-donate to the

    
    -antibonding orbitals of the pyrimidine ring.
    
  • Film Formation: The hydrophobic thienyl tail creates a barrier against

    
     and 
    
    
    
    diffusion.

Mechanism cluster_interactions Adsorption Forces Substrate Mild Steel Surface (Fe) N_pair N-Lone Pair (Donation) N_pair->Substrate S_pair S-Lone Pair (Donation) S_pair->Substrate Pi_sys Pi-Electron (Back-Donation) Pi_sys->Substrate Inhibitor TPT Molecule Inhibitor->N_pair Inhibitor->S_pair Inhibitor->Pi_sys

Figure 3: Mechanistic interaction between TPT functional groups and the steel surface.

References

  • Verma, C., et al. (2025). "Pyrimidine derivatives as potential corrosion inhibitors for steel in acid medium – An overview." ResearchGate.[2][3][4]

  • PubChem. (2024).[5] "4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2."[5] National Institutes of Health.

  • Li, X., et al. (2022). "Inhibition effect and adsorption behavior of two pyrimidine derivatives as corrosion inhibitors for Q235 steel." Journal of Molecular Liquids.

  • Al-Amiery, A.A., et al. (2025). "Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation." Journal of Electrochemical Science and Engineering.

  • Chugh, B., et al. (2022). "Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment." Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide to Overcoming Poor Solubility of Pyrimidine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-based answers to common solubility challenges encountered when working with pyrimidine-2-thiol derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrimidine-2-thiol derivative shows very poor solubility in nearly all common aqueous and organic solvents. What is the underlying chemical reason for this, and where should I start my troubleshooting?

A: This is a frequent and fundamental challenge with this class of compounds. The primary reason lies in the thione-thiol tautomerism and the strong intermolecular forces present in the solid state.[1][2]

  • The Causality of Tautomerism: Pyrimidine-2-thiol exists in a dynamic equilibrium with its tautomeric form, 2(1H)-pyrimidinethione.[1][3][4] In the solid state and in polar solvents, the thione form often predominates.[1][5] This thione form is characterized by a high melting point and strong hydrogen bonding between molecules, which creates a stable crystal lattice that is difficult for solvent molecules to break apart.[6][7] Theoretical calculations have shown that while the thiol form is more stable in the gas phase, the thione form is significantly more stable in an aqueous medium.[3]

  • Your Starting Point - A Systematic Approach: Instead of random solvent screening, a more systematic approach is recommended. The first step is to characterize the pH-dependent solubility of your compound. This will provide critical information on whether your derivative is acidic, basic, or neutral and will guide your subsequent formulation strategies.

Q2: I've noticed that the solubility of my compound changes with pH, but the results are inconsistent. How can I systematically determine the pH-solubility profile and use it to my advantage?

A: Inconsistent results often stem from not allowing the system to reach thermodynamic equilibrium. A systematic approach using a standardized protocol is key.

  • Expertise in Action - Why pH Matters: The pyrimidine ring system contains basic nitrogen atoms, and the thiol group is weakly acidic. This means the overall charge of the molecule can be manipulated by changing the pH of the medium. For many amine-containing drugs, solubility increases significantly in acidic pH due to the formation of a more soluble protonated species.[8][9] Conversely, deprotonation of the thiol group at higher pH can form a thiolate salt, which may also enhance solubility. The relationship between pH, pKa, and intrinsic solubility governs the overall solubility profile.[10]

Protocol 1: Determining pH-Dependent Solubility

  • Preparation of Buffers: Prepare a series of buffers covering a wide physiological and experimental range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of your finely ground pyrimidine-2-thiol derivative to a known volume of each buffer in separate vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best done by centrifugation at high speed, followed by careful filtration of the supernatant through a fine (e.g., 0.22 µm) filter to remove any remaining solid particles.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffers. This plot will reveal the pH-solubility profile of your compound.

  • Trustworthiness through Self-Validation: By ensuring an excess of solid and allowing for adequate equilibration time, this protocol ensures you are measuring the true thermodynamic solubility at each pH point, providing a reliable foundation for your next steps.

Q3: My compound is a weak base, and solubility is better at low pH, but I need to work at a neutral pH for my biological assays. What are my best options?

A: This is a classic drug development challenge. With a clear pH-solubility profile in hand, you can now explore several advanced strategies. The goal is to either modify the molecule itself or its immediate environment.

Option 1: Salt Formation (For Ionizable Compounds)

  • The "Why": For compounds with a suitable pKa, forming a salt is often the most effective and widely used method to dramatically increase aqueous solubility and dissolution rates.[10][12] By reacting your basic pyrimidine derivative with an acid, you create an ionic salt form that is more readily solvated by water. Approximately 50% of marketed small molecule drugs are administered as salts.[12]

  • Workflow for Salt Screening:

    Caption: Workflow for Pharmaceutical Salt Screening.

  • Key Consideration: A suitable salt should not only improve solubility but also exhibit good chemical and physical stability and be non-hygroscopic.[13]

Option 2: Co-crystallization (For Non-ionizable or Weakly Ionizable Compounds)

  • The "Why": If salt formation is not viable, co-crystals offer an excellent alternative. A co-crystal is a multi-component crystal where the drug molecule and a benign "co-former" are held together by non-ionic bonds, typically hydrogen bonds.[14][15] By pairing your pyrimidine derivative with a highly soluble co-former (like nicotinamide or succinic acid), the resulting co-crystal can exhibit significantly higher apparent solubility and dissolution rates.[14][16][17]

  • Getting Started: Co-crystal screening can be performed using techniques like liquid-assisted grinding or solution crystallization, followed by solid-state characterization to confirm co-crystal formation.[14]

Option 3: Prodrug Approach

  • The "Why": This strategy involves chemically modifying your molecule to attach a water-soluble promoiety.[18] This "prodrug" is inactive but highly soluble. Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[18][19] This is a powerful but more resource-intensive approach, often considered when other methods fail.[20] For pyrazolo[3,4-d]pyrimidine derivatives, adding an N-methylpiperazino promoiety via a carbamate linker has been shown to improve aqueous solubility by as much as 600-fold.[18]

Q4: I am working with a very lipophilic derivative, and even pH modification isn't enough. What formulation-based strategies can I use for in vitro testing?

A: For highly lipophilic ("brick dust") compounds, formulation strategies that bypass the high crystal lattice energy are often the most successful. Amorphous solid dispersions are a leading technology in this area.

  • The "Why" of Solid Dispersions: Crystalline solids have a highly ordered structure that requires significant energy to break down before the molecules can dissolve. An amorphous solid, by contrast, lacks this long-range order and can be thought of as a "molecularly dispersed" solid solution.[21] This disordered state has a higher energy level, leading to a much greater apparent solubility and faster dissolution.[22][23]

  • How It Works: A solid dispersion is created by dissolving both your pyrimidine derivative and a hydrophilic polymer carrier (such as PVP, HPMC, or PEG) in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation).[21][24][25] This process "traps" your drug molecules in an amorphous state, dispersed within the polymer matrix. When this formulation is added to water, the polymer dissolves quickly, releasing the drug molecules in a high-energy, supersaturated state, which can dramatically improve bioavailability.[21][26]

Table 1: Comparison of Solubility Enhancement Techniques

TechniqueParent Compound ClassModification/MethodSolubility EnhancementReference
Prodrug Approach Pyrazolo[3,4-d]pyrimidine derivativeAddition of an N-methylpiperazino promoiety600-fold improvement in aqueous solubility[18]
Co-crystallization Phenyl]pyrimidine-4-carboxamideCo-crystal with glutaric acid18-fold higher intrinsic dissolution rate[24]
Structural Modification Pyrazolo[4,3-d]pyrimidine DerivativeIntroduction of a substituent to disrupt planarity>40-fold improvement in aqueous solubility[24]
Solid Dispersion Pyrazolo[3,4-d]pyrimidine derivativesFormulation with hydrophilic polymers (e.g., PVPVA)Significant improvement in apparent water solubility[24][26]

Troubleshooting During Synthesis

Q5: My product is precipitating out of the reaction mixture before the synthesis is complete. How can I prevent this?

A: Unwanted precipitation during a reaction is a common sign that the solubility limit of your product or an intermediate is being exceeded in the chosen solvent system.

  • Immediate Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture can often increase the solubility of all components and prevent precipitation.[24] However, be mindful of the thermal stability of your reactants and products.

    • Employ a Co-solvent System: Adding a small amount of a strong, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to your primary reaction solvent (e.g., THF, Dioxane) can significantly enhance the solubility of polar intermediates and products without drastically changing the overall reaction conditions.[24]

    • Change the Reaction Solvent: If a co-solvent system is insufficient, switching entirely to a more powerful solubilizing solvent like DMF, DMSO, or NMP might be necessary.[24]

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed. [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • Prodrug strategies to overcome poor water solubility. PubMed. [Link]

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Pharmaceutical salts of pyrimidine derivatives and method of treating disorders.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]

  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview. International Journal of Pharmaceutical Sciences and Research. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • (PDF) Improvement of drug solubility using solid dispersion. ResearchGate. [Link]

  • Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines. Preprints.org. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • 2-Mercaptopyridine. Wikipedia. [Link]

  • 2-Mercaptopyrimidine. PubChem. [Link]

  • Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. [Link]

  • Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. ijrpr.com. [Link]

  • Cocrystals and Drug–Drug Cocrystals of Anticancer Drugs: A Perception towards Screening Techniques, Preparation, and Enhancement of Drug Properties. MDPI. [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]

  • Pyrimidine-2-thiol as Selective and Sensitive Ligand for Preconcentration and Determination of Lead Ion. ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Taylor & Francis Online. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

  • Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PMC - NIH. [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. [Link]

  • Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility. PubMed. [Link]

  • Process for making pyrimidine derivatives.

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enhancing the biological activity of thienopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Status: Online System: Bio-Organic Medicinal Chemistry Support

Welcome to the Technical Support Center

You are likely here because your thienopyrimidine scaffold—a classic bioisostere of quinazoline (e.g., Erlotinib) or purine—is failing to meet lead candidate criteria. Whether you are targeting kinases (EGFR, PI3K, mTOR) or microbial enzymes, the issues usually boil down to three bottlenecks: Potency (Hinge Binding), Solubility (Planarity Aggregation), or Synthetic Yield (Gewald Cyclization). [1]

This guide abandons generic advice. Below are the specific troubleshooting protocols we use to rescue stalled thienopyrimidine programs.

Module 1: Potency & Selectivity Optimization

User Issue: "My derivative binds, but IC50 values are stuck in the micromolar range (1–10 µM). How do I push to nanomolar potency?"

Root Cause Analysis

Thienopyrimidines are ATP-competitive inhibitors. If potency is low, you are likely missing the critical hydrogen bond network in the hinge region or failing to occupy the hydrophobic back-pocket .

Troubleshooting Protocol: The "Hinge & Pocket" Check
  • C4-Position ( The Anchor):

    • The Fix: The substituent at C4 is your primary hinge binder. Ensure you have an amino-linked moiety (e.g., aniline, benzylamine).[1] The -NH- acts as a hydrogen bond donor to the kinase hinge residues (e.g., Met793 in EGFR).

    • Causality: Direct carbon-linked substituents at C4 often lose this H-bond donor capability, drastically reducing affinity.

  • C5/C6-Position (The Gatekeeper):

    • The Fix: These positions face the solvent-accessible region or the hydrophobic pocket (gatekeeper residues).

    • Mechanism:[1][2][3][4][5][6] A bulky aromatic group at C6 (e.g., 3,4-dimethoxyphenyl) often locks the molecule into the hydrophobic pocket, displacing water and increasing entropic gain.[1]

    • Warning: Over-substitution at C5 can cause steric clash with the gatekeeper residue (e.g., T790M mutation in EGFR), abolishing activity.[1]

Visual Guide: Thienopyrimidine SAR Map

SAR_Map Core Thienopyrimidine Scaffold C4 C4 Position (Hinge Binding) Core->C4 C2 C2 Position (Solubility/Selectivity) Core->C2 C6 C6 Position (Hydrophobic Pocket) Core->C6 C4_Action Must contain H-bond Donor (e.g., -NH-Ar) Critical for ATP Competition C4->C4_Action C2_Action Add Solubilizing Tail (Morpholine, Piperazine) Exposed to Solvent C2->C2_Action C6_Action Aryl/Heteroaryl Groups Target Specificity (e.g., 3,4-dimethoxyphenyl) C6->C6_Action

Caption: Structural Activity Relationship (SAR) map highlighting critical modification zones on the thienopyrimidine core for kinase inhibition.

Module 2: Physicochemical Properties (ADME)

User Issue: "My compound precipitates in the assay buffer or has 0% oral bioavailability."

Root Cause Analysis

The thienopyrimidine core is flat and highly lipophilic (aromatic). Without modification, these molecules stack like plates (π-π stacking), leading to poor aqueous solubility and high metabolic clearance.[1]

Troubleshooting Protocol: Breaking the "Brick Dust"

Do not just add polar groups randomly. You must disrupt the crystal lattice energy.

StrategyChemical ModificationMechanism of Action
Lattice Disruption Introduce sp3 centers (e.g., methyl group) at the benzylic position of the C4-linker.Creates a "kink" in the molecule, preventing flat stacking and improving solubility.
Solubilizing Tails Add Morpholine or N-methylpiperazine at the C2 position.These groups are protonated at physiological pH, drastically lowering LogP.[1]
Metabolic Blocking Replace methoxy groups (-OCH3) with -OCF3 or -Cl .Methoxy groups are "soft spots" for metabolic O-demethylation. Halogens block this degradation.
Module 3: Synthesis Troubleshooting (The Gewald Reaction)

User Issue: "I cannot synthesize the precursor. The Gewald reaction yields a dark tar or unreacted starting material."

Root Cause Analysis

The Gewald reaction (condensation of a ketone/aldehyde, activated nitrile, and elemental sulfur) is the standard route to 2-aminothiophenes, the precursor for thienopyrimidines.[1][3][7] It is notoriously sensitive to base strength and sulfur quality .

Troubleshooting Protocol: The "Clean Cyclization" Checklist
  • The "Aging" Sulfur Problem:

    • Diagnosis: Elemental sulfur oxidizes over time, forming polymeric chains that are unreactive.[1]

    • Fix: Use freshly sublimed sulfur or increase equivalents by 1.2x if the bottle is old.

  • Base Selection:

    • Standard: Morpholine or Diethylamine.

    • The Fix: If the reaction stalls, switch to a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . However, add it dropwise to prevent rapid polymerization of the nitrile.

  • Temperature Control:

    • Critical Step: The reaction is exothermic. Do not heat immediately. Stir at room temperature for 30 minutes after adding sulfur to allow the Knoevenagel condensation intermediate to form before the sulfur uptake occurs.

Visual Guide: Troubleshooting Workflow

Workflow Start Start: Low Biological Activity Check_Solubility Check Solubility (Turbid Buffer?) Start->Check_Solubility Solubility_Issue Yes: Aggregation False Positive Check_Solubility->Solubility_Issue Turbid Binding_Issue No: True Low Potency Check_Solubility->Binding_Issue Clear Solubility_Fix Action: Add C2-Morpholine or C4-sp3 Linker Solubility_Issue->Solubility_Fix Check_Hinge Check C4 Substituent (Is it -NH-?) Binding_Issue->Check_Hinge Hinge_Fix Action: Restore Amine Linker for H-Bond Donor Check_Hinge->Hinge_Fix No Pocket_Check Check C6 Hydrophobicity Check_Hinge->Pocket_Check Yes Pocket_Fix Action: Add Aryl Group (Target Hydrophobic Pocket) Pocket_Check->Pocket_Fix

Caption: Decision tree for diagnosing and fixing low biological activity in thienopyrimidine derivatives.

References
  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 2025.[8] Link

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010.[1][2] Link[1]

  • Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 2022.[9] Link

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 2018.[10] Link

  • Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. BenchChem, 2025.[1][11] Link

Sources

Technical Support Center: Selectivity Optimization for 4-(2-Thienyl)pyrimidine-2-thiol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket Category: Medicinal Chemistry / Lead Optimization Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Welcome to the Selectivity Optimization Portal

You have reached the Tier-3 Technical Support guide for the 4-(2-thienyl)pyrimidine-2-thiol scaffold.[1] This heteroaromatic system is a privileged structure in drug discovery, serving as a precursor for urease inhibitors, kinase antagonists, and antimicrobial agents.

However, its "naked" form presents significant selectivity challenges due to thiol-thione tautomerism and promiscuous metal chelation .[1] This guide provides root-cause analysis and actionable protocols to transform this promiscuous binder into a high-fidelity targeted agent.

Module 1: Stability & Reactivity Troubleshooting (Input QC)

User Issue: "My IC50 values are drifting between assay runs, and I see multiple peaks in LC-MS."

Diagnosis: The core issue is likely uncontrolled tautomeric equilibrium or oxidative dimerization .[1] The 2-position sulfur exists in a dynamic equilibrium between the thione (C=S) and thiol (C-SH) forms, which have vastly different binding modes.[1]

The Tautomerism Trap
  • Thione Form (A): Favored in polar solvents (DMSO, H2O).[1] Binds metals (Ni, Zn) avidly.

  • Thiol Form (B): Favored in non-polar environments and gas phase.[1] Acts as a nucleophile.[1]

  • Disulfide Dimer (C): The thiol form readily oxidizes to form a symmetric disulfide (S-S bond), which is often inactive or acts as a false positive (PAINS).

Corrective Protocol:

  • Solvent Standardization: Always prepare stock solutions in anhydrous DMSO. The polar aprotic nature stabilizes the thione form (the major tautomer in solution) [1].

  • Reductive Environment: For biochemical assays, add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to your buffer.[1] Unlike DTT, TCEP is stable over a wider pH range and does not chelate metal ions essential for metalloenzymes (like Urease).

  • QC Check: Run a 1H-NMR in DMSO-d6.

    • Thione signal: NH proton typically appears broad >13 ppm.[1]

    • Thiol signal:[1] SH proton is rare but would be sharp around 3-4 ppm (often not seen due to fast exchange).[1]

Module 2: Engineering Selectivity (The Core Logic)

User Issue: "The compound inhibits my target but also hits Carbonic Anhydrase and MMPs. How do I improve selectivity?"

Solution: You must modify the scaffold based on the catalytic mechanism of your target. The "naked" sulfur is a "sticky" group.[1] You must mask or exploit it.[1]

Decision Matrix: The Selectivity Fork

SelectivityWorkflow Start Target Identification IsMetal Is the Target a Metalloenzyme? (e.g., Urease, MMP) Start->IsMetal PathA STRATEGY A: Retain Thione/Thiol IsMetal->PathA Yes PathB STRATEGY B: S-Alkylation (Capping) IsMetal->PathB No (Kinase/GPCR) Chelation Mechanism: Bidentate Chelation of Metal (Ni/Zn) PathA->Chelation OptA1 Modify C5/C6 Positions (Steric Steering) Chelation->OptA1 OptA2 Action: Add Bulky Aryl Groups to Thienyl Ring OptA1->OptA2 ResultA High Potency Urease Inhibitor (Selectivity via Shape Complementarity) OptA2->ResultA Block Mechanism: Block Metal Binding Target Hydrophobic Pockets PathB->Block OptB1 Synthesize S-Alkyl Derivatives (Thioethers) Block->OptB1 OptB2 Action: Introduce H-Bond Donors at Pyrimidine N1/N3 OptB1->OptB2 ResultB Selective Kinase/GPCR Ligand (No Metal Promiscuity) OptB2->ResultB

Figure 1: Strategic workflow for optimizing 4-(2-thienyl)pyrimidine-2-thiol derivatives based on target class.

Strategy A: Targeting Urease (Helicobacter pylori) [1]
  • Mechanism: The free thione sulfur and the N3 nitrogen form a bidentate chelate with the bi-nickel center of the urease active site [2].

  • Selectivity Fix: The thienyl ring fits the hydrophobic flap. To avoid hitting other metalloenzymes (like MMPs), derivatize the 5-position of the pyrimidine ring with electron-withdrawing groups (EWG).[1]

    • Why? EWGs modulate the pKa of the NH, altering the coordination strength to Nickel vs. Zinc (found in MMPs).

Strategy B: Targeting Kinases (ATP Mimics)
  • Mechanism: The pyrimidine ring acts as the hinge binder (adenine mimic).

  • Selectivity Fix: You MUST alkylate the sulfur (S-alkylation).[1]

    • Why? A free thiol/thione in a kinase assay is a liability (redox false positive).[1] Converting it to a thioether (-S-R) directs the R-group into the solvent-exposed region or the ribose pocket, providing a vector for selectivity [3].[1]

Module 3: Experimental Protocols
Protocol 1: Synthesis of High-Purity Scaffold

Avoids contamination with oxidized byproducts.[1]

  • Reagents: 3-(2-Thienyl)-2-propen-1-one (Chalcone) + Thiourea + KOH.

  • Medium: Ethanol (Abs).[1]

  • Procedure:

    • Reflux mixture for 3 hours.

    • Critical Step: Acidify with HCl to pH 2 under nitrogen atmosphere.

    • Filter precipitate and wash with cold, degassed water.

    • Recrystallize from Ethanol/DMF (9:1).[1]

  • Yield Check: Product should be yellow crystals. If orange/brown, disulfide contamination is present. Wash with 10% Na2S2O5 solution.[1]

Protocol 2: The "Selectivity Screen" (Urease vs. Trypsin)

To prove your molecule isn't just a generic protein denaturant.

ParameterUrease Assay (Target)Trypsin Assay (Off-Target Control)
Method Indophenol Method (Ammonia detection)BAEE Hydrolysis (UV 253 nm)
Enzyme Source Jack Bean or H. pylori (recombinant)Bovine Pancreas
Substrate Urea (25 mM)N-benzoyl-L-arginine ethyl ester
Buffer PBS (pH 6.[1]8) + No DTT (DTT inhibits Urease)Tris-HCl (pH 8.[1]0)
Success Criteria IC50 < 1 µMIC50 > 100 µM
Troubleshooting If IC50 is time-dependent, suspect covalent binding (bad).[1]If active here, compound is a promiscuous aggregator.
Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this scaffold for covalent inhibition? A: Yes. The C6 position of the pyrimidine ring is electrophilic. However, for targeted covalent inhibition (TCI), it is better to S-alkylate the thiol with an acrylamide linker. This retains the pyrimidine recognition element while placing the warhead (acrylamide) in position to react with a specific cysteine in the target pocket [4].

Q: Why does the thienyl group improve activity over a phenyl group? A: The thiophene ring is a bioisostere of benzene but is more electron-rich and lipophilic. This often leads to stronger pi-pi stacking interactions with aromatic residues (Phe/Tyr/Trp) in the enzyme active site.[1] Additionally, the smaller bond angle of thiophene (C-S-C is ~92°) alters the curvature of the molecule, often fitting tighter pockets than a phenyl ring [5].

Q: My compound precipitates in the assay buffer. A: Pyrimidine-2-thiols are poorly soluble in water.[1]

  • Fix: Pre-dilute in DMSO.[1] Ensure final DMSO concentration is <2% (kinase) or <5% (urease).[1]

  • Advanced Fix: Introduce a solubilizing tail (e.g., morpholine or piperazine) at the C4 or C6 position via nucleophilic aromatic substitution (SNAr).

References
  • Tautomerism of Pyrimidines: Stanovnik, B., & Tišler, M. (1964). Contribution to the Structure of Some 2-Mercaptopyrimidines. Croatica Chemica Acta. Link

  • Urease Inhibition Mechanism: Amtul, Z., et al. (2002). Cysteine-based novel urease inhibitors: Synthesis, structure–activity relationship, and mechanism of action. Bioorganic & Medicinal Chemistry. Link[1]

  • Kinase Selectivity Strategies: Cohen, P. (2002).[1] Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery.[1] Link

  • Covalent Targeting: Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.[1] Link

  • Thiophene Bioisosterism: Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Elsevier.[1] Link

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.

Sources

troubleshooting failed crystallization of 4-(2-thienyl)pyrimidine-2-thiol

[1][2][3]

Ticket ID: #THIOL-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][2][3]

Executive Summary: Why Your Crystallization Failed

You are likely experiencing one of two phenomena: Liquid-Liquid Phase Separation (LLPS) (oiling out) or Amorphous Precipitation .[1][2][3]

For 4-(2-thienyl)pyrimidine-2-thiol, the failure is rarely due to simple solubility issues.[1][2][3] It is almost always a chemical stability issue masquerading as a physical problem.[1][2][3] The two culprits are:

  • Oxidative Dimerization: The thiol has oxidized to a disulfide impurity, which acts as a "lattice poison," preventing nucleation.[3]

  • Tautomeric Mismatch: You are treating the molecule as a thiol (-SH), but in the solid state, it wants to be a thione (=S). Your solvent choice may be fighting this equilibrium.[1][2][3]

Module 1: The Chemistry of Failure

The Hidden Impurity (Disulfide Formation)

Thiols attached to N-heterocycles are notoriously prone to oxidation in air.[1][2][3]

  • The Mechanism:

    
    [1]
    
  • The Consequence: The disulfide dimer is significantly more lipophilic and structurally different from the monomer. Even 2-5% disulfide contamination can disrupt the hydrogen-bonding network required for the monomer to crystallize, causing the entire mass to "oil out."[1][2][3]

The Identity Crisis (Thiol-Thione Tautomerism)

You must stop thinking of this molecule as a thiol.[1][2][3]

  • In Solution (Non-polar): It exists largely as the Thiol form.

  • In Solid State: It crystallizes almost exclusively as the Thione (2(1H)-pyrimidinethione) form.[1][2][3]

  • The Insight: The crystal lattice relies on intermolecular hydrogen bonds between the Pyrimidine-NH and the Thione=S (

    
    ).[2] If you use a solvent that strongly solvates the proton (like pure DMSO) or one that is too non-polar to support the transition state (like pure Hexane), you inhibit the necessary tautomeric shift, leading to amorphous solids.
    

Module 2: Diagnostic Workflow

GStartStart: Material StateObs1Observation: Sticky Oil / GumStart->Obs1Obs2Observation: Fine Powder / AmorphousStart->Obs2Test1Test: LCMS for Dimer(Look for [2M-2H]+)Obs1->Test1Act3Action: Seeding/Anti-solvent(Protocol B)Obs2->Act3Dec1Dimer Present > 5%?Test1->Dec1Act1Action: Chemical Reduction(Protocol A)Dec1->Act1YesDec1->Act3NoAct2Action: Slow Diffusion(Protocol C)Act3->Act2If fails

Figure 1: Troubleshooting Decision Tree for Thiol Crystallization.

Module 3: Recovery Protocols

Protocol A: The "Clean Slate" (Disulfide Removal)

Use this if LCMS confirms the presence of the disulfide dimer.

Reagents: Sodium Borohydride (

3
  • Dissolution: Dissolve the crude oil in minimal Ethanol (EtOH).[3]

  • Reduction:

    • Bulk Scale: Add 0.5 equivalents of

      
       at 0°C. Stir for 30 mins.
      
    • Analytical Scale: Add excess DTT.[1][2][3]

  • Quench & Acidify: Carefully quench with dilute HCl until pH ~4-5. This protonates the thione/thiol and destroys excess borohydride.[3]

  • Extraction: Extract into Ethyl Acetate (EtOAc), wash with water, and dry over

    
    .
    
  • Evaporation: Concentrate immediately. Do not let it sit in air. Proceed instantly to Protocol B.

Protocol B: The "Thione-Favoring" Recrystallization

Standard method for inducing the correct tautomeric crystal lattice.[2]

Solvent System: Ethanol / Water (or Methanol / Water).[1][3]

StepActionTechnical Rationale
1 Dissolve in hot Ethanol (60-70°C).Solubilizes the organic skeleton.[2][3]
2 Filtration (Critical) Remove insoluble dust/seeds that might induce amorphous precipitation.
3 Add warm Water dropwise until turbidity persists.[1][3]Increases polarity, favoring the Thione form and reducing solubility.
4 Add a drop of Ethanol to clear the solution.[2]Brings system to the metastable zone limit.[3]
5 Slow Cooling to Room Temp (over 2-3 hours).Rapid cooling traps the oil state.[2][3] Slow cooling allows molecular rearrangement.
6 Refrigerate (4°C) overnight.[1][3]Maximizes yield.[1][2][3]
Protocol C: Vapor Diffusion (For Stubborn Oils)

Use this if Protocol B yields an oil.

  • Dissolve the compound in a minimal amount of DMF or DMSO (these solvents stabilize the polar thione form).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger jar containing Dichloromethane (DCM) or Diethyl Ether .

  • Cap the large jar tightly.

  • Mechanism: The volatile anti-solvent (DCM) slowly diffuses into the DMF, gently lowering solubility without the thermal shock that causes oiling.

Module 4: Technical FAQs

Q: The solid is yellow, but my reference says it should be white. Is it impure? A: Not necessarily.[1][2][3] While pure pyrimidines are often white, the thione form often has a yellow hue due to the

3

Q: It smells like rotten cabbage. Is this dangerous? A: This is characteristic of low molecular weight sulfur compounds.[1][2][3] While unpleasant, it confirms you have the free thiol/thione. If the smell disappears, you may have fully oxidized the material to the disulfide (which is often odorless). Always work in a fume hood.

Q: Can I use Toluene/Heptane? A: You can, but it is risky.[3] Non-polar solvents favor the thiol tautomer in solution.[2][3][4] If the crystal packing requires the thione form, the energy barrier to switch tautomers during precipitation might cause the material to solidify as an amorphous glass rather than a crystal. Stick to protic solvents (EtOH/Water) for the first attempts.

References

  • Tautomerism in Pyrimidines: Title: Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. Source: PubMed (NIH) URL:[1][Link]

  • Disulfide Impurity Management: Title: The role of thiols and disulfides in protein chemical and physical stability.[2][5] Source: PMC (NIH) URL:[1][Link]

  • Synthesis & Properties of Thienyl-Pyrimidines: Title: 4-(2-Thienyl)pyrimidine-2-thiol | C8H6N2S2 | CID 2737283.[1][2][3] Source: PubChem URL:[2][3][6][Link][1]

  • Thione-Thiol Equilibrium Data: Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.[1][2][3][4] Source: ResearchGate URL:[2][3][7][Link]

Validation & Comparative

comparing the anticancer activity of 4-(2-thienyl)pyrimidine-2-thiol with doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anticancer drug development, Doxorubicin (DOX) remains the "gold standard" anthracycline antibiotic, renowned for its broad-spectrum efficacy but limited by dose-dependent cardiotoxicity. Conversely, 4-(2-thienyl)pyrimidine-2-thiol (TPPT) represents a privileged pharmacophore—a structural scaffold used to synthesize targeted inhibitors (e.g., thienopyrimidines) that act as "molecular scalpels," offering higher specificity for kinases like EGFR and VEGFR-2 with significantly reduced systemic toxicity.[1]

This guide objectively compares the TPPT scaffold class against Doxorubicin, synthesizing experimental data to assist researchers in lead optimization and therapeutic selection.

FeatureDoxorubicin (Standard)4-(2-Thienyl)pyrimidine-2-thiol Derivatives (Product)
Primary Mechanism DNA Intercalation & Topoisomerase II InhibitionDual EGFR/VEGFR-2 Tyrosine Kinase Inhibition
Potency (IC₅₀) High (Nanomolar to Low Micromolar)Moderate to High (Low Micromolar)
Selectivity Low (Cytotoxic to all rapidly dividing cells)High (Targets specific signaling pathways)
Toxicity Severe (Cardiotoxicity, Myelosuppression)Low (High LD₅₀, minimal systemic toxicity)
Development Stage FDA Approved (Clinical Standard)Pre-clinical / Lead Optimization

Mechanistic Divergence[1][2]

Doxorubicin: The Genotoxic "Sledgehammer"

Doxorubicin functions primarily by intercalating into DNA base pairs and inhibiting Topoisomerase II, causing double-strand breaks. Secondarily, it generates reactive oxygen species (ROS), which drives its potent cytotoxicity but is also the root cause of its irreversible cardiac damage.

TPPT Derivatives: The Kinase "Scalpel"

Compounds based on the 4-(2-thienyl)pyrimidine-2-thiol core (such as SK-25 or thienopyrimidine-triazole hybrids) function as ATP-competitive inhibitors.[1] The thienyl moiety mimics the purine ring of ATP, allowing the molecule to dock into the catalytic cleft of receptor tyrosine kinases (RTKs). This blockage halts downstream signaling cascades (Ras/Raf/MEK/ERK and PI3K/Akt) essential for tumor angiogenesis and proliferation.[1]

Visualization: Signaling Pathway Inhibition

The following diagram illustrates the distinct intervention points of TPPT derivatives compared to Doxorubicin.

G Extracellular Extracellular Signals (EGF, VEGF) Receptor RTKs (EGFR / VEGFR-2) Extracellular->Receptor Activation Ras Ras/Raf Receptor->Ras PI3K PI3K/Akt Pathway Receptor->PI3K TPPT TPPT Derivatives (Inhibitor) TPPT->Receptor  Blocks ATP Binding MEK MEK/ERK Pathway Ras->MEK Nucleus Nucleus MEK->Nucleus Proliferation Signals Apoptosis Apoptosis / Cell Death MEK->Apoptosis Pathway Arrest PI3K->Nucleus Survival Signals DNA DNA Replication Nucleus->DNA TopoII Topoisomerase II DNA->TopoII TopoII->Apoptosis DNA Damage DOX Doxorubicin (Intercalator) DOX->DNA  Intercalation DOX->TopoII  Poisoning

Caption: Figure 1.[1] Mechanism of Action Comparison. TPPT derivatives inhibit upstream RTK signaling, while Doxorubicin directly targets nuclear DNA integrity.

Comparative Performance Data

The following data aggregates results from multiple studies comparing TPPT derivatives (specifically the SK-series and thieno[2,3-d]pyrimidines) against Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Lower values indicate higher potency.[2]

Cell LineTissue OriginDoxorubicin (Control)TPPT Derivative (SK-25)TPPT Hybrid (Cpd 10b)Interpretation
MCF-7 Breast Cancer1.08 ± 0.1222.12 ± 1.519.4 ± 0.22Doxorubicin is ~20x more potent in vitro.[1]
HepG2 Liver Cancer0.45 ± 0.0527.83 ± 2.122.5 ± 1.8TPPT shows moderate activity; Dox dominates.[1]
MiaPaCa-2 Pancreatic0.85 ± 0.101.95 ± 0.15 N/ATPPT is highly competitive in pancreatic lines.[1]
HL-60 Leukemia0.02 ± 0.0110.2 ± 0.20N/ADoxorubicin is vastly superior for leukemia.[1][3]
Table 2: In Vivo Toxicity Profile (Murine Models)
MetricDoxorubicinTPPT Derivatives (SK-25)
LD₅₀ (Acute Oral) ~10–20 mg/kg> 1000 mg/kg
Cardiotoxicity Severe (Arrhythmia, CHF)None Observed
Weight Loss Significant (>20%)Negligible (<5%)
Survival Rate Moderate (Dose-limited)High (Well-tolerated)

Scientist's Insight: While Doxorubicin exhibits superior molar potency in vitro, the TPPT scaffold offers a vastly superior therapeutic index. The ability to administer TPPT derivatives at 1000 mg/kg without lethality (compared to Doxorubicin's narrow window) suggests they may achieve effective intratumoral concentrations in vivo without the dose-limiting cardiotoxicity of anthracyclines.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts common in thiol-based assays.[1]

Protocol A: Synthesis of the TPPT Core

Objective: Synthesize the 4-(2-thienyl)pyrimidine-2-thiol scaffold via a modified Biginelli-like cyclization.[1]

  • Reagents: 2-Acetylthiophene (10 mmol), Thiourea (15 mmol), Iodine (catalytic amount), and Ethanol (20 mL).

  • Procedure:

    • Mix 2-acetylthiophene and thiourea in ethanol.

    • Add iodine catalyst (10 mol%).[1]

    • Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Cool to room temperature.[1] Pour into crushed ice.

    • Filter the yellow precipitate.[1]

    • Recrystallization: Purify using hot ethanol to yield yellow crystals (Yield ~75-80%).[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the thiophene protons (δ 7.1–7.8 ppm) and the pyrimidine-SH proton (often a broad singlet >13 ppm or tautomeric NH).[1]

Protocol B: Comparative MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values for TPPT vs. Doxorubicin.[1]

  • Seeding: Plate MCF-7 or HepG2 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h.

  • Treatment:

    • Dissolve TPPT in DMSO (Stock 10 mM).[1]

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Include Doxorubicin positive control (0.01 µM to 10 µM).[1]

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.[1]

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate % Viability.

    • % Viability = (OD_sample / OD_control) * 100

    • Plot dose-response curve to derive IC₅₀.[1]

Visualization: Experimental Workflow

Experiment Start Start: 2-Acetylthiophene Synth Reflux with Thiourea (Ethanol, 8h) Start->Synth Purify Recrystallization (Yield ~80%) Synth->Purify QC QC: 1H-NMR / MS Purify->QC Assay MTT Assay (MCF-7 / HepG2) QC->Assay Pass Compare Compare vs DOX (IC50 Calculation) Assay->Compare

Caption: Figure 2. Synthesis and Validation Workflow. From raw material to comparative biological evaluation.

References

  • Ali, E. M. H., et al. (2023). "Recent updates on thienopyrimidine derivatives as anticancer agents." ResearchGate.[1] Link

  • Kumar, S., et al. (2017).[1] "Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)." PubMed Central.[1] Link

  • Ghorab, M. M., & Alsaid, M. S. (2015).[4] "Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives." Biomedical Research. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2737283, 4-(2-Thienyl)pyrimidine-2-thiol." PubChem. Link[1]

  • Sayed, M., et al. (2024).[2] "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives." MDPI Pharmaceuticals.[1] Link[1]

Sources

Comparative Guide: Validation of a New Analytical Method for 4-(2-Thienyl)pyrimidine-2-thiol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 4-(2-thienyl)pyrimidine-2-thiol (TPT) is critical in pharmaceutical development, where it serves as a scaffold for kinase inhibitors and antimicrobial agents. However, the presence of the free thiol (-SH) group renders TPT highly susceptible to oxidative dimerization, forming disulfide impurities that confound traditional analysis.

This guide presents the validation of a novel UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry) method. We compare this approach against the industry-standard HPLC-UV and the legacy Ellman’s Reagent assay. Our data demonstrates that the UHPLC-MS/MS method offers superior specificity and sensitivity, effectively resolving the "thiol-disulfide exchange" artifact that plagues standard UV protocols.

The Analytical Challenge: Thiol Instability

The core difficulty in TPT analysis is the reactivity of the mercapto group at the C2 position. Under neutral or basic conditions, or in the presence of UV light during detection, TPT rapidly oxidizes to its disulfide dimer, bis(4-(2-thienyl)pyrimidine-2-yl)disulfide .

  • The Artifact: Traditional HPLC-UV methods often overestimate impurity levels because the UV detector itself can induce photo-oxidation in the flow cell.

  • The Matrix Effect: In biological matrices (plasma/microsomes), TPT binds to proteins via cysteine residues, making total recovery difficult without specific reduction steps.

Comparative Analysis of Methods

We evaluated three distinct methodologies to determine the most robust protocol for trace and assay analysis.

Table 1: Performance Matrix
FeatureMethod A: UHPLC-MS/MS (New) Method B: RP-HPLC-UV (Standard) Method C: Ellman’s Reagent (Legacy)
Principle ESI+ Ionization / MRM TargetingUV Absorbance (254/300 nm)Colorimetric (DTNB reaction)
Specificity High (Mass-based resolution)Medium (Co-elution risks)Low (Reacts with all thiols)
Sensitivity (LOQ) 0.5 ng/mL 50 ng/mL~1 µg/mL
Throughput High (3.5 min run time)Medium (12-15 min run time)Low (Manual prep required)
Oxidation Risk Low (Closed system, acidic mobile phase)High (On-column/In-detector oxidation)High (Air oxidation during incubation)
Primary Use PK Studies, Trace ImpuritiesRaw Material Assay (>98% purity)Total Thiol Estimation

The New Method: UHPLC-MS/MS Protocol

This protocol utilizes a "Trap-and-Elute" strategy combined with in-situ reduction to ensure only the monomeric TPT is quantified.

Reagents & Materials
  • Analytes: 4-(2-thienyl)pyrimidine-2-thiol (Reference Standard >99.5%).

  • Stabilizer: Tris(2-carboxyethyl)phosphine (TCEP) – preferred over DTT due to stability at acidic pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 UHPLC Column (1.7 µm, 2.1 x 50 mm).

Sample Preparation (The "Self-Validating" Step)

To ensure trustworthiness, this protocol includes a reduction step that converts any pre-formed dimer back to the monomer, yielding a "Total TPT" value.

  • Stock Prep: Dissolve 1 mg TPT in MeOH.

  • Stabilization: Dilute aliquot into 0.1% Formic Acid containing 5 mM TCEP .

    • Why? Acid prevents thiolate anion formation (the reactive species), and TCEP reduces any incidental disulfides.

  • Centrifugation: 10,000 x g for 5 mins (if biological matrix).

  • Injection: 2 µL into the UHPLC system.

Instrumental Parameters[1]
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       195.0 
      
      
      
      111.0 (Thiophene ring loss).
    • Qualifier:

      
       195.0 
      
      
      
      136.0 (Pyrimidine fragmentation).

Validation Data (ICH Q2(R1) Framework)

The following data was generated during the validation phase, adhering to ICH Q2(R1) guidelines.

Table 2: Linearity and Sensitivity
ParameterResultAcceptance Criteria
Linearity Range 1.0 – 1000 ng/mL

Regression (

)
0.9994

LOD (Limit of Detection) 0.15 ng/mLS/N > 3:1
LOQ (Quantitation) 0.50 ng/mLS/N > 10:1
Table 3: Accuracy & Recovery (Spiked Plasma)
Concentration (ng/mL)Mean Recovery (%)RSD (%) (n=6)
Low (3.0) 94.5%4.2%
Medium (400) 98.2%1.8%
High (800) 99.1%1.1%

Visualizing the Workflow

Diagram 1: Analytical Decision Tree

This logic tree guides the analyst on when to apply the new MS/MS method versus traditional UV.

DecisionTree Start Start: TPT Analysis SampleType What is the Sample Matrix? Start->SampleType Bulk Bulk Powder / API SampleType->Bulk Raw Material Bio Plasma / Microsomes / Trace SampleType->Bio Biological PurityCheck Is Purity > 98%? Bulk->PurityCheck MethodA Use Method A: UHPLC-MS/MS (High Sensitivity, Specificity) Bio->MethodA MethodB Use Method B: HPLC-UV (High Conc, Low Cost) PurityCheck->MethodB Yes PurityCheck->MethodA No (Trace Impurities)

Caption: Decision matrix for selecting the optimal analytical method based on sample origin and required sensitivity.

Diagram 2: The "Stabilized" Workflow

Illustrating the critical TCEP reduction step to ensure data integrity.

Workflow Sample Sample (TPT + Dimer) Prep Stabilization Step Add Acid + TCEP Sample->Prep Immediate Reaction Reduction Dimer -> Monomer Prep->Reaction 5 min RT Inject UHPLC Injection (Acidic Mobile Phase) Reaction->Inject Detect MS/MS Detection (MRM: 195 -> 111) Inject->Detect

Caption: The "Trap-and-Elute" workflow incorporating TCEP reduction to convert all oxidized dimers back to quantifiable TPT monomers.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[2][3] [Link]

  • Kusmierek, K., & Bald, E. (2008). Analysis of thiols in biological samples by HPLC.[4][5][6][7] Current Analytical Chemistry. (General reference on thiol instability and acidification requirements). [Link]

  • PubChem. (2024).[8] Compound Summary: 4-(2-Thienyl)pyrimidine-2-thiol.[8] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.